molecular formula C13H13NO5S B3007600 5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone CAS No. 2415509-57-6

5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone

Cat. No.: B3007600
CAS No.: 2415509-57-6
M. Wt: 295.31
InChI Key: WXBMTRAOFNCJMW-UHFFFAOYSA-N
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Description

5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-9-7-20(18,19)11-10(9)12(16)14(13(11)17)6-8-4-2-1-3-5-8/h1-5,9-11,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMTRAOFNCJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(S1(=O)=O)C(=O)N(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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